![molecular formula C12H13ClN2S B383314 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 610274-01-6](/img/structure/B383314.png)
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that contains a fused benzothiophene and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its fused ring system, which imparts specific electronic and steric properties. These properties make it particularly useful in applications where precise molecular interactions are required .
Biological Activity
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound notable for its fused benzothiophene and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
- Molecular Formula : C12H13ClN2S
- Molecular Weight : 252.76 g/mol
- CAS Number : 610274-01-6
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of these targets effectively:
- Microtubule Depolymerization : The compound exhibits significant potency in disrupting microtubule dynamics, which is crucial for cancer cell proliferation. It has been found to inhibit binding to tubulin effectively, thus preventing mitotic spindle formation and leading to cell cycle arrest.
Anticancer Properties
Recent studies have demonstrated that this compound possesses strong antiproliferative effects against various cancer cell lines. Notably:
- IC50 Values : In a study involving the NCI-60 cancer cell line panel, it exhibited an average GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM across 40 sensitive cell lines. This performance indicates a significantly higher potency compared to lead compounds in various cancer types including leukemia and solid tumors like non-small cell lung cancer (NSCLC) and melanoma .
Cancer Type | Relative Potency (compared to lead compound) |
---|---|
Leukemia | 5 to 6-fold more potent |
NSCLC | 2 to 17-fold more potent |
Melanoma | Up to 25-fold more potent |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity:
- COX Enzyme Inhibition : It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. Preliminary results indicated that derivatives of this compound suppressed COX-2 activity effectively with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Microtubule Depolymerization Assays :
- Comparative Analysis with Other Compounds :
- In Vivo Assessments :
Properties
IUPAC Name |
4-chloro-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-6-3-4-8-9(5-6)16-12-10(8)11(13)14-7(2)15-12/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPYCAMLHXYLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610274-01-6 |
Source
|
Record name | 3-chloro-5,11-dimethyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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